molecular formula C16H14N4O4S B12641251 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole CAS No. 1240725-37-4

5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole

Cat. No.: B12641251
CAS No.: 1240725-37-4
M. Wt: 358.4 g/mol
InChI Key: VHEQMLBYQXDAOK-UHFFFAOYSA-N
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Description

5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole: is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a sulfonyl group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Introduction of the sulfonyl group: The benzo[d][1,3]dioxole derivative is then reacted with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonyl group.

    Formation of the tetrazole ring: The final step involves the reaction of the sulfonylated benzo[d][1,3]dioxole derivative with sodium azide and an appropriate nitrile under acidic conditions to form the tetrazole ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole can undergo various types of chemical reactions, including:

    Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones derived from the benzo[d][1,3]dioxole moiety.

    Reduction: Sulfides derived from the reduction of the sulfonyl group.

    Substitution: Various substituted tetrazoles depending on the nucleophile used.

Scientific Research Applications

5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole moieties.

    Sulfonyl tetrazoles: Compounds with similar sulfonyl and tetrazole groups.

Uniqueness

5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity

Properties

CAS No.

1240725-37-4

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

5-[2-(1,3-benzodioxol-5-yl)ethylsulfonyl]-1-phenyltetrazole

InChI

InChI=1S/C16H14N4O4S/c21-25(22,9-8-12-6-7-14-15(10-12)24-11-23-14)16-17-18-19-20(16)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2

InChI Key

VHEQMLBYQXDAOK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CCS(=O)(=O)C3=NN=NN3C4=CC=CC=C4

Origin of Product

United States

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